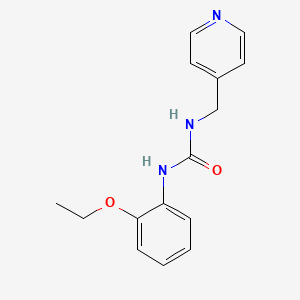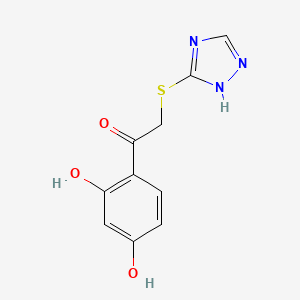![molecular formula C19H23N3O4S B5315208 N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide may exert its effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and glutamate. N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against neuronal damage. N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its broad range of potential therapeutic applications. Additionally, N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been found to have low toxicity and few side effects. However, one limitation of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide. One area of interest is the development of more efficient synthesis methods for N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide to improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide and its potential therapeutic applications in various diseases. Finally, research is needed to optimize the dosage and administration of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide for maximum efficacy and minimal side effects.
In conclusion, N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and antitumor properties make it a subject of significant interest in the field of scientific research. Further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide and its potential therapeutic applications, and to optimize its dosage and administration for maximum efficacy and minimal side effects.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride and acetic anhydride. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-7-5-6-16(14-17)20-19(23)15-21-10-12-22(13-11-21)27(24,25)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDLQIZYRPIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)